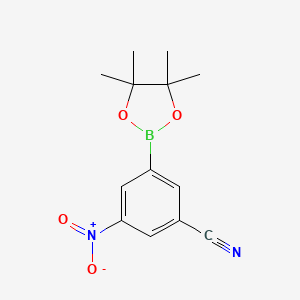
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that contains borate and sulfonamide groups . It is an organic intermediate that is often used in the synthesis of various pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various methods such as single crystal X-ray diffraction . The bond lengths and bond angles obtained from these methods are within the normal range .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s known that organoboron compounds like this one are important intermediates in organic synthesis .科学的研究の応用
Synthesis and Structural Characterization
Research on compounds structurally related to 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile focuses on their synthesis and detailed structural analysis through various spectroscopic methods and X-ray diffraction. These compounds are pivotal in understanding the vibrational properties and molecular conformations of complex organic molecules. For instance, studies involving similar boron-containing compounds have elucidated their synthesis, crystal structure, and provided insights into their vibrational properties through DFT and TD-DFT calculations, MEP, FMO, and NBO analysis (Qing-mei Wu et al., 2021).
Catalytic Activities and Ligand Behavior
Another significant area of application involves the use of related compounds in catalysis. Research has explored how these compounds can act as ligands in various metal complexes, influencing catalytic activities. For example, surface-analogue square-planar tetranuclear nickel hydride clusters have been synthesized, demonstrating the versatility of similar compounds in forming complex structures with potential applications in catalysis and materials science (Manar M. Shoshani et al., 2017).
Environmental and Pharmaceutical Applications
The reactivity and transformation of similar compounds under various conditions have significant implications for environmental science and pharmaceutical development. Studies have shown how these compounds can undergo transformations, leading to new products with different properties. This knowledge is crucial for understanding the environmental fate of pharmaceuticals and designing drugs with desired properties and reduced environmental impact.
Molecular Electronics
In the field of molecular electronics, compounds like this compound could play a crucial role. Research into similar molecules has demonstrated their potential in creating electronic devices with unique properties, such as negative differential resistance and large on-off ratios. This area of research holds promise for developing new electronic components at the molecular level, which could revolutionize the electronics industry (Chen et al., 1999).
Safety and Hazards
特性
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-9(8-15)6-11(7-10)16(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZZEWSMUSYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

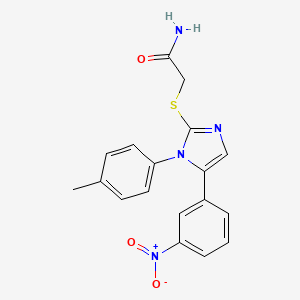
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)
![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)
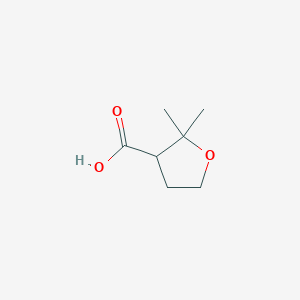
![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)
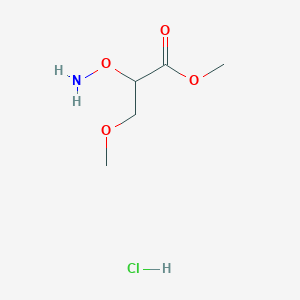
![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)
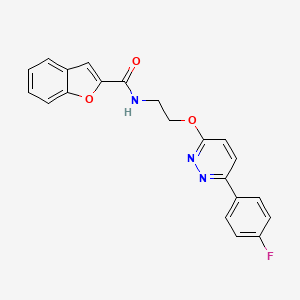
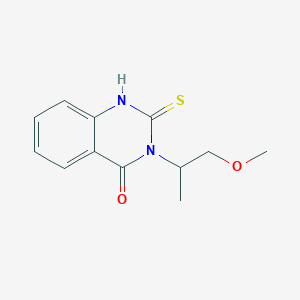
![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)